molecular formula C16H14O4 B8655705 2,2'-(Ethane-1,2-diyl)dibenzoic acid

2,2'-(Ethane-1,2-diyl)dibenzoic acid

Cat. No.: B8655705
M. Wt: 270.28 g/mol
InChI Key: FPHUCWKGLQCTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Ethane-1,2-diyl)dibenzoic acid (EDA2BB) is a tetradentate Schiff base ligand synthesized via condensation of ethane-1,2-diamine with 2-formylbenzoic acid derivatives. It features two benzoic acid groups at the 2,2′ positions bridged by an ethane-1,2-diyl linker. This ligand is notable for its ability to form stable transition metal complexes with Cu(II), Mn(II), Ni(II), and Co(II) . Density functional theory (DFT) studies reveal its reactive site selectivity, with the nitrogen atoms of the azomethine (-CH=N-) groups and oxygen atoms of the carboxylate moieties acting as primary coordination sites . The ligand and its complexes exhibit antimicrobial activity, making them relevant in bioinorganic chemistry .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-[2-(2-carboxyphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H14O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

FPHUCWKGLQCTGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Ethylenebis(benzoic acid) typically involves the reaction of ethylene glycol with benzoic acid under specific conditions. One common method includes the use of a catalyst to facilitate the esterification reaction, followed by hydrolysis to yield the desired product. The reaction conditions often involve elevated temperatures and the presence of an acid catalyst to promote the formation of the ester linkage.

Industrial Production Methods

In industrial settings, the production of 2,2’-Ethylenebis(benzoic acid) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,2’-Ethylenebis(benzoic acid) suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Ethylenebis(benzoic acid) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2’-Ethylenebis(benzoic acid) yields benzoic acid derivatives, while reduction can produce corresponding alcohols .

Scientific Research Applications

2,2’-Ethylenebis(benzoic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Ethylenebis(benzoic acid) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of EDA2BB can be contextualized against analogous compounds, including positional isomers, derivatives with modified linkers, and related carboxylate-based ligands. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of EDA2BB with Similar Compounds

Compound Name Structural Features Coordination Behavior Applications Key References
2,2'-(Ethane-1,2-diyl)dibenzoic acid (EDA2BB) 2,2′-substituted benzoic acids; ethane-1,2-diyl linker; Schiff base (-CH=N-) groups. Tetradentate ligand (N,N,O,O coordination); forms stable complexes with Cu(II), Mn(II), etc. Antimicrobial agents; DFT modeling of reactive sites.
4,4′-(Ethane-1,2-diyl)dibenzoic acid 4,4′-substituted benzoic acids; ethane-1,2-diyl linker. Bidentate or tridentate coordination; used in MOFs due to linear geometry. Metal-organic frameworks (MOFs) for gas storage (e.g., methane).
2,2′-[Oxybis(2,1-ethanediyloxycarbonyl)]dibenzoic acid Ether (-O-) and ester (-COO-) groups in linker; 2,2′-substituted benzoic acids. Flexible linker with oxygen lone pairs; potential for hydrogen bonding. Limited data; possible use in polymer or supramolecular chemistry.
4,4′-(Ethyne-1,2-diyl)dibenzoic acid Rigid ethyne (C≡C) linker; 4,4′-substituted benzoic acids. Linear, rigid geometry; used in MOFs for enhanced porosity. Hydrogen storage; oxygen sensing in MOFs.
2,2′-(Diazene-1,2-diyl)dibenzoic acid Diazene (N=N) linker; 2,2′-substituted benzoic acids. Redox-active ligand; potential for photochemical applications. Limited studies; possible use in catalysis or sensors.
7,7′-(Ethane-1,2-diyl)bis(tetrahydroacridine-9-carboxylic acid) Ethane-1,2-diyl linker with fused aromatic systems. Bulky structure limits solubility; binds metals via carboxylate and nitrogen sites. Anticancer research (tetrahydroacridine derivatives).

Key Differences and Research Findings

Positional Isomerism (2,2′ vs. 4,4′ Substitution):

  • EDA2BB (2,2′) exhibits stronger metal-chelation via adjacent carboxylate and azomethine groups, while 4,4′-(Ethane-1,2-diyl)dibenzoic acid favors MOF construction due to its linear geometry .
  • The 4,4′ isomer forms Zn-based MOFs with methane storage capacities up to 240 cm³/g at 36 atm, leveraging its extended pore structure .

Linker Modifications:

  • Ethyne vs. Ethane Linkers: 4,4′-(Ethyne-1,2-diyl)dibenzoic acid’s rigid acetylene spacer enhances MOF stability and porosity compared to EDA2BB’s flexible ethane linker .
  • Diazene Linkers: The N=N group in 2,2′-(Diazene-1,2-diyl)dibenzoic acid introduces redox activity, absent in EDA2BB, enabling applications in electrochemical sensing .

Solubility and Reactivity: EDA2BB’s Schiff base structure enhances solubility in polar solvents (e.g., methanol), facilitating solution-phase complex synthesis . In contrast, bis-tetrahydroacridine derivatives exhibit poor solubility, complicating their application .

Biological Activity: EDA2BB-Cu(II) complexes show notable antimicrobial effects, attributed to the ligand’s ability to disrupt microbial cell membranes . Similar activity is unreported for 4,4′ isomers or ethyne-linked analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.